molecular formula C15H14ClNO3 B11714525 4'-Chloro-2'-(2,5-dimethoxy-4-pyridinyl)acetophenone

4'-Chloro-2'-(2,5-dimethoxy-4-pyridinyl)acetophenone

Cat. No.: B11714525
M. Wt: 291.73 g/mol
InChI Key: VOKAEJLSRIKUBB-UHFFFAOYSA-N
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Description

4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a pyridinyl group attached to an acetophenone core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone typically involves the reaction of 4-chloroacetophenone with 2,5-dimethoxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-2’-(2,5-dimethoxyphenyl)acetophenone
  • 2,5-Dimethoxy-4-pyridinylacetophenone
  • 4-Chloro-2-(2,5-dimethoxyphenyl)pyridine

Uniqueness

4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone is unique due to the presence of both chloro and pyridinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

1-[4-chloro-2-(2,5-dimethoxypyridin-4-yl)phenyl]ethanone

InChI

InChI=1S/C15H14ClNO3/c1-9(18)11-5-4-10(16)6-12(11)13-7-15(20-3)17-8-14(13)19-2/h4-8H,1-3H3

InChI Key

VOKAEJLSRIKUBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=NC=C2OC)OC

Origin of Product

United States

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